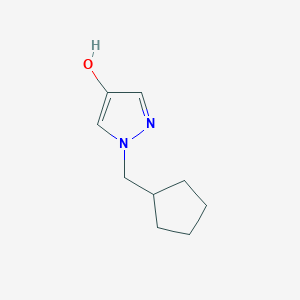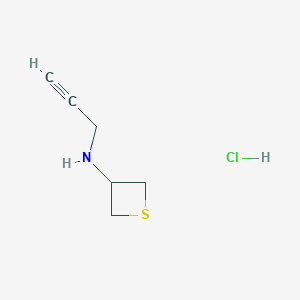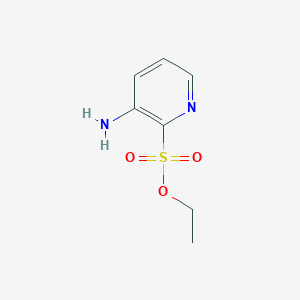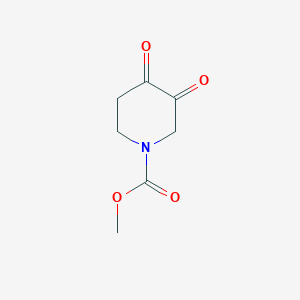![molecular formula C15H19N3 B1435857 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine CAS No. 1339111-01-1](/img/structure/B1435857.png)
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine
Overview
Description
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine, also known as CPQ, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ is a cyclic diamine compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine and its derivatives are actively researched in the field of organic chemistry, particularly in the synthesis of novel compounds. Kozlov et al. (2018) detailed the synthesis of new cyclopenta[b]quinoline derivatives, highlighting the versatility and complexity of reactions involving compounds related to this compound (Kozlov, Zhikharko, & Basalaeva, 2018). Similarly, Fotie et al. (2012) reported on the synthesis of open-chain peroxides, providing insights into their unique physical and spectroscopic characteristics (Fotie, Wangun, Dreux, Sommerfeld, & Pittman, 2012).
Application in Polymer Chemistry
Compounds structurally related to this compound have been utilized in polymer chemistry. Ibrahim et al. (2004) explored the polymerization of methyl methacrylate in the presence of iron(II) complex with tetradentate nitrogen ligands, demonstrating the utility of these compounds in creating polymers (Ibrahim et al., 2004).
Ligand Chemistry and Catalysis
The compound and its related structures are also significant in ligand chemistry and catalysis. For example, research by Abu-Surrah et al. (1999) on chiral palladium(II) complexes using tetradentate nitrogen ligands, including those similar to this compound, showcases their importance in catalytic processes (Abu-Surrah, Thewalt, & Rieger, 1999).
Fluorescent Chemosensors
This compound also finds application in the development of chemosensors. Kim et al. (2016) synthesized a chemosensor for Zn2+ detection based on a quinoline moiety, demonstrating the application of similar compounds in sensing technologies (Kim, Lee, Lee, Kim, & Kim, 2016).
Novel Heterocyclic Compounds Synthesis
The versatility of these compounds in synthesizing novel heterocyclic compounds is evident in research by Ding et al. (2020), who reported the synthesis of substituted cyclopenta[b]quinolin-1-ones via thermal ring-expansion (Ding, Jiang, Zhang, Ye, Sun, & Yan, 2020).
Mechanism of Action
Target of Action
The primary target of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine Similar compounds have been found to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds interact with both the catalytic and peripheral sites of acetylcholinesterase . This interaction could inhibit the enzyme’s activity, leading to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission.
properties
IUPAC Name |
N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c16-9-4-10-17-15-11-5-1-2-7-13(11)18-14-8-3-6-12(14)15/h1-2,5,7H,3-4,6,8-10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVLJCQEUOTWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)
![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)


![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)